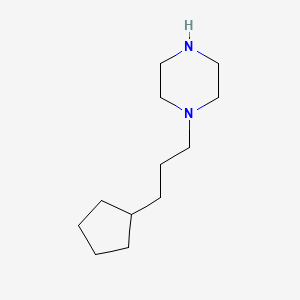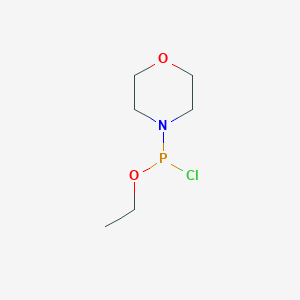![molecular formula C11H12N4O2S B1608153 3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid CAS No. 838843-11-1](/img/structure/B1608153.png)
3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid
Übersicht
Beschreibung
3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid, commonly referred to as MTPA, is a novel chemical compound with a wide range of potential applications in scientific research. This compound has been found to have unique properties that make it particularly useful in laboratory experiments, including its ability to act as a chelating agent, its strong affinity for metals, and its high solubility in water.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The research on compounds similar to 3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid primarily focuses on the synthesis and characterization of structurally related molecules. Studies have demonstrated the synthesis of various 1,2,4-triazole derivatives and their potential for further functionalization, indicating a broad interest in exploiting these compounds for developing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the synthesis and characterization of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provide a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles (Ruano, Fajardo, & Martín, 2005). Additionally, experimental and theoretical studies on derivatives highlight their chemical properties, including vibrational assignments, molecular electrostatic potential maps, and thermodynamic properties, which are critical for understanding their reactivity and potential applications (Ataol & Ekici, 2014).
Catalytic and Antibacterial Activities
Another significant area of research involving these compounds is their catalytic activity and potential antibacterial properties. The synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands and their study in the Suzuki-Miyaura reaction show the catalytic potential of triazole-based compounds (Amadio et al., 2012). Moreover, the evaluation of new 1,2,4-triazoles starting from isonicotinic acid hydrazide for their antimicrobial activities reveals the bioactive potential of these derivatives, suggesting their application in developing new antibacterial agents (Bayrak et al., 2009).
Material Science and Surface Activity
Research on triazole derivatives extends into materials science, where their self-assembling properties and surface activity are explored. For example, Schiff’s bases of pyridyl substituted triazoles have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating the potential of these compounds in materials protection and corrosion science (Ansari, Quraishi, & Singh, 2014). Furthermore, the synthesis and antibacterial as well as surface activity evaluation of 1,2,4-triazole derivatives highlight their multifaceted applications, ranging from antimicrobial agents to surface-active substances (El-Sayed, 2006).
Wirkmechanismus
Target of Action
Similar compounds have been used to synthesize metal-organic frameworks , suggesting potential interactions with metal ions.
Mode of Action
The presence of a 1,2,4-triazole ring, which is known to participate in various chemical reactions , suggests that it might interact with its targets through nucleophilic attack .
Biochemical Pathways
Compounds with similar structures have been shown to influence the aggregation of proteins such as α-syn .
Result of Action
Similar compounds have been shown to reduce the levels of aggregated proteins in solution .
Eigenschaften
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-10(8-2-5-12-6-3-8)13-14-11(15)18-7-4-9(16)17/h2-3,5-6H,4,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPTYDFAOLPKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360201 | |
| Record name | 3-{[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-propionic acid | |
CAS RN |
838843-11-1 | |
| Record name | 3-{[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Ethoxy-5-[(pyridine-3-carbonyl)-amino]-benzenesulfonyl chloride](/img/structure/B1608079.png)





![4-p-Tolyl[1,2,4]triazole-3,5-dione](/img/structure/B1608087.png)

![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)
